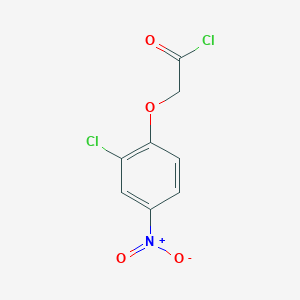

(2-Chloro-4-nitrophenoxy)acetyl chloride

Description

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVMMMWWTVRNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Dissolve 2-(4-nitrophenoxy)acetic acid in anhydrous dichloromethane (DCM).

- Add an excess of oxalyl chloride (1.5–2.0 equivalents) along with catalytic dimethylformamide (DMF) to facilitate the reaction.

- Reflux the mixture under inert atmosphere (nitrogen) for 2–4 hours.

- Remove excess reagents under reduced pressure.

- Purify the crude product via distillation or recrystallization.

Reaction Scheme:

$$ \text{2-(4-nitrophenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{(2-Chloro-4-nitrophenoxy)acetyl chloride} + \text{SO}2 + \text{HCl} $$

Data:

| Parameter | Value |

|---|---|

| Yield | 85–95% |

| Reaction Time | 2–4 hours |

| Temperature | Reflux (~40°C) |

- The presence of the nitro group enhances the electrophilicity of the acyl chloride formation.

- The reaction must be performed under anhydrous conditions to prevent hydrolysis.

Chlorination of Corresponding Alcohol or Phenol Derivatives

Method Overview:

An alternative approach involves chlorinating the phenolic precursor, 2-(4-nitrophenoxy)acetic acid or its derivatives, using reagents like thionyl chloride or phosphorus trichloride.

Procedure:

- Convert 2-(4-nitrophenoxy)acetic acid to its phenol form via esterification or direct phenol synthesis.

- React with thionyl chloride under reflux with catalytic DMF.

- The chlorination replaces the hydroxyl group with chlorine, yielding the acyl chloride.

Reaction:

$$ \text{2-(4-nitrophenoxy)acetic acid} \xrightarrow[\text{Reflux}]{\text{SOCl}_2} \text{this compound} $$

- This method is suitable when the phenolic hydroxyl is more reactive.

- Care must be taken to avoid over-chlorination or side reactions.

Synthesis from 4-Nitrophenol and Acetyl Chloride

Method Overview:

Direct acylation of 4-nitrophenol with acetyl chloride in the presence of a base (e.g., pyridine) can produce the phenoxyacetyl chloride intermediate, which can then be chlorinated further if necessary.

Procedure:

- Mix 4-nitrophenol with excess acetyl chloride and pyridine as a catalyst.

- Stir at room temperature or slightly elevated temperature (~40°C).

- Isolate the phenoxyacetyl chloride after reaction completion.

- Optional chlorination step if further chlorination is needed.

Note:

This method is less direct but useful for specific derivatives and allows for selective functionalization.

Research Findings and Data Table

| Preparation Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Acylation of 2-(4-nitrophenoxy)acetic acid | Oxalyl chloride, DMF | Reflux in DCM, inert atmosphere | 85–95% | Most efficient, high purity |

| Chlorination of phenolic precursor | SOCl₂, catalytic DMF | Reflux, anhydrous | 80–90% | Suitable for phenol derivatives |

| Direct acylation of 4-nitrophenol | Acetyl chloride, pyridine | Room temperature to 40°C | 70–85% | Less direct, dependent on precursor availability |

Summary of Key Research Findings

- The most reliable and high-yield method involves the direct conversion of 2-(4-nitrophenoxy)acetic acid to the acyl chloride using oxalyl chloride with catalytic DMF.

- The process benefits from controlled temperature, inert atmosphere, and anhydrous conditions.

- Alternative routes via phenol chlorination are viable but may require additional steps.

- The choice of method depends on precursor availability, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-nitrophenoxy)acetyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: It can hydrolyze in the presence of water to form (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Hydrolysis: This reaction occurs in the presence of water or aqueous bases.

Condensation: Amines are commonly used, and the reaction is often carried out in the presence of a base such as triethylamine.

Major Products

Substitution: Products include substituted (2-Chloro-4-nitrophenoxy) derivatives.

Hydrolysis: The major products are (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

Condensation: The major products are amides.

Scientific Research Applications

Structure

The structure of (2-Chloro-4-nitrophenoxy)acetyl chloride features a chloro and nitro substituent on a phenoxy ring, contributing to its reactivity and biological activity.

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the introduction of the acetyl group into different substrates, facilitating the development of new drug candidates.

Case Study: Synthesis of Antibacterial Agents

Research indicates that derivatives synthesized from this compound exhibit antibacterial properties against pathogens such as Klebsiella pneumoniae. These compounds are evaluated for their minimum inhibitory concentration and cytotoxicity profiles, showing promise for future therapeutic applications .

Chemical Research

In chemical research, this compound is utilized to explore reaction mechanisms and develop new synthetic methodologies. Its ability to react with various nucleophiles makes it a valuable reagent in organic chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds derived from this compound. The presence of the chloro atom enhances the molecule's stability and activity against bacterial enzymes, leading to effective cell lysis .

Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrate that derivatives of this compound possess favorable absorption and distribution characteristics, suggesting their viability for oral administration. These studies are critical for assessing the therapeutic index of new drug candidates .

Safety and Toxicological Considerations

Handling this compound requires caution due to its potential toxicity. It is classified as harmful if swallowed or upon skin contact, necessitating appropriate safety measures during laboratory use .

Mechanism of Action

The mechanism of action of (2-Chloro-4-nitrophenoxy)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(4-Nitrophenoxy)acetyl Chloride (CAS 20142-88-5)

- Molecular Formula: C₈H₆ClNO₄

- Molecular Weight : 215.59 g/mol

- Key Properties :

Comparison: The absence of a chlorine atom at the 2-position on the phenoxy ring reduces steric hindrance and electrophilicity compared to (2-Chloro-4-nitrophenoxy)acetyl chloride. This structural difference lowers its reactivity in nucleophilic acyl substitution reactions. Applications include peptide synthesis and polymer crosslinking .

Acetyl Chloride (CAS 75-36-5)

- Molecular Formula : C₂H₃ClO

- Molecular Weight : 78.50 g/mol

- Key Properties :

Comparison: Acetyl chloride is simpler in structure and significantly more volatile and reactive. Its low molecular weight and high flammability (NFPA Fire Hazard Rating: 3) contrast with the bulkier, less volatile this compound. While both are acylating agents, the latter’s nitro and chloro groups enable selective reactions in complex syntheses, such as drug derivatization .

3,5-Dichloro-4-(2-Chloro-4-Nitrophenoxy)benzenesulfonyl Chloride (CAS 175135-06-5)

- Molecular Formula: C₁₂H₅Cl₃NO₅S

- Molecular Weight : 389.59 g/mol

- Key Properties :

- Sulfonyl chloride group (-SO₂Cl) instead of acetyl chloride.

Comparison: The sulfonyl chloride group confers distinct reactivity, favoring sulfonylation over acylation. This compound is used in sulfa drug synthesis and as a crosslinker in ion-exchange resins. Its higher molecular weight and additional chlorine atoms increase environmental persistence compared to this compound .

N-(2-Chloro-4-Nitrophenyl)acetamide (CAS 17329-87-2)

- Molecular Formula : C₈H₇ClN₂O₃

- Molecular Weight : 214.61 g/mol

- Key Properties :

Comparison: As an acetamide derivative, this compound lacks the reactive acyl chloride group, making it more stable but less reactive. It serves as a precursor in herbicide synthesis, contrasting with the direct acylating utility of this compound .

Data Table: Comparative Analysis

| Property | This compound | 2-(4-Nitrophenoxy)acetyl Chloride | Acetyl Chloride | N-(2-Chloro-4-nitrophenyl)acetamide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 250.04 | 215.59 | 78.50 | 214.61 |

| Density (g/cm³) | ~1.45 (estimated) | 1.434 | 1.104 | 1.40 (estimated) |

| Boiling Point (°C) | >300 (estimated) | 338.8 | 52 | Decomposes before boiling |

| Reactivity | High (acyl chloride + nitro group) | Moderate | Very high | Low (amide stability) |

| Primary Use | Specialty chemical synthesis | Peptide modification | Broad acetylation | Herbicide precursor |

Key Research Findings

- Reactivity Trends: The presence of both chloro and nitro groups in this compound enhances its electrophilicity compared to non-halogenated analogs like 2-(4-nitrophenoxy)acetyl chloride. This property is exploited in synthesizing high-value intermediates with regioselectivity .

- Safety Profile: Unlike acetyl chloride, this compound’s higher molecular weight reduces volatility, lowering inhalation risks. However, it remains corrosive (Skin Corr. 1B) and requires stringent handling protocols akin to those for acetyl chloride .

- Environmental Impact : Chlorinated nitro compounds like this are classified as harmful to aquatic life (H402). Proper disposal via chemical incineration is critical to prevent ecosystem contamination .

Biological Activity

Overview

(2-Chloro-4-nitrophenoxy)acetyl chloride, with the molecular formula CHClNO, is a chemical compound that has garnered attention for its biological activities, particularly in biochemical reactions involving acetylation. This compound is known for its role in modifying proteins and enzymes, influencing various cellular functions and metabolic pathways.

Target and Mode of Action

The primary target of this compound is the aromatic ring of organic compounds. It acts through a free radical mechanism, facilitating electrophilic aromatic substitution. This results in the formation of new compounds as hydrogen atoms on the aromatic ring are substituted.

Biochemical Pathways

The compound significantly influences biochemical pathways by acetylating proteins and enzymes, which can modify their activity, stability, and function. This acetylation process alters cellular signaling pathways, gene expression, and overall cellular metabolism. The interaction with cellular proteins can change the phosphorylation status of key signaling molecules, impacting downstream signaling effects.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound can vary over time and dosage. Long-term exposure may lead to sustained alterations in cellular functions, including gene expression changes and metabolic activity shifts. At low doses, it can modulate biochemical pathways without significant toxicity; however, high doses may induce cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic processes, particularly in the acetylation of metabolic enzymes. It interacts with cofactors like acetyl-CoA, influencing metabolic flux and metabolite levels. The alteration of enzyme activity through acetylation can lead to significant changes in metabolic pathways.

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of compounds structurally related to this compound. For instance, derivatives such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown promising antibacterial activity against Klebsiella pneumoniae. The presence of the chloro atom enhances this activity by stabilizing the molecule within target enzymes .

In vitro tests demonstrated that this derivative could reduce viable bacterial counts significantly over time, indicating bactericidal properties at specific concentrations .

Biodegradation Studies

Research has also investigated the degradation of 2-chloro-4-nitrophenol by bacterial strains capable of utilizing it as a carbon source. The degradation pathway involves transformation into hydroquinone metabolites, showcasing potential bioremediation applications for environments contaminated with nitrophenolic compounds .

Summary Table of Biological Activities

Q & A

Q. Key Considerations :

- Use moisture-free solvents and glassware to prevent hydrolysis.

- Monitor reaction completion using TLC or FTIR (disappearance of the carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Essential techniques include:

- ¹H/¹³C NMR : To confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; ~170–180 ppm for carbonyl carbon in ¹³C NMR) and aromatic protons (δ ~7–8 ppm for nitro and chloro substituents).

- FTIR : Peaks at ~1770–1810 cm⁻¹ (C=O stretch of acyl chloride) and ~1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching).

- HPLC/MS : For purity assessment and molecular ion identification (e.g., [M+Cl]⁻ in negative-ion mode) .

Advanced Tip : Couple HPLC with charged aerosol detection (CAD) to quantify trace impurities without UV chromophores.

How can reaction conditions be optimized to minimize hydrolysis during synthesis?

Advanced Research Question

Hydrolysis is a major side reaction due to the acyl chloride’s reactivity. Mitigation strategies include:

- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture.

- Low-Temperature Reactions : Perform reactions at 0–5°C to slow hydrolysis kinetics.

- Solvent Choice : Use aprotic solvents (e.g., dichloromethane, THF) with low water content (<50 ppm).

- Catalyst Efficiency : Optimize DMF concentration (0.1–1 mol%) to accelerate the reaction without promoting degradation .

Validation : Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediate hydrolysis products (e.g., carboxylic acid).

How should researchers resolve discrepancies in reported reaction yields across studies?

Advanced Research Question

Yield variations often arise from differences in:

- Substrate Purity : Impurities in the starting acid (e.g., residual water) can reduce reactivity.

- Catalyst Proportions : Excess DMF may degrade the product.

- Workup Procedures : Incomplete removal of SOCl₂ or HCl can lead to side reactions during purification.

Q. Methodological Approach :

Replicate studies using identical reagents and equipment.

Conduct kinetic studies to identify rate-limiting steps (e.g., acid activation vs. chloride formation).

Compare yields under inert vs. ambient atmospheres to quantify moisture sensitivity .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity in reactions with amines or alcohols. Focus on frontier molecular orbitals (FMOs) to identify electrophilic sites.

- QSPR Models : Use quantitative structure-property relationships to correlate substituent effects (e.g., nitro group electron-withdrawing strength) with reaction rates.

- Molecular Dynamics : Simulate solvent effects (e.g., polarity of DCM vs. THF) on reaction pathways .

Validation : Cross-check predictions with experimental kinetic data (e.g., Hammett plots).

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Wear butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes), chemical-resistant goggles, and a full-face respirator with AXBEK cartridges .

- Ventilation : Use fume hoods with >0.5 m/s face velocity to control vapors.

- Spill Management : Neutralize spills with dry sodium bicarbonate and collect in sealed containers for incineration .

Advanced Hazard Note : The compound’s flammability (flash point ~5°C) and aquatic toxicity (LC50 <10 mg/L for fish) require stringent waste disposal protocols .

How does the steric and electronic environment influence the stability of this compound?

Advanced Research Question

- Steric Effects : The nitro and chloro groups at the 2- and 4-positions create steric hindrance, slowing nucleophilic attacks but increasing thermal stability.

- Electronic Effects : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating reactions but also hydrolysis.

- Storage : Store under inert gas at –20°C in amber glass to prevent photodegradation and moisture ingress .

What methodologies assess the ecological impact of this compound?

Advanced Research Question

- Biodegradation Studies : Use OECD 301D shake-flask tests to measure mineralization rates in aquatic systems.

- Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests.

- QSAR Models : Predict bioaccumulation potential using logP values and molecular volume .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.